molecular formula C18H24N4O2S B6107506 N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

Cat. No. B6107506
M. Wt: 360.5 g/mol
InChI Key: RINSIYBVCNERCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide, also known as Compound X, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various applications, including cancer treatment, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the Akt/mTOR and NF-κB pathways. These pathways play a key role in cell growth, proliferation, and survival, and their inhibition by this compound X may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of pro-inflammatory cytokine production. These effects may be mediated by the inhibition of various signaling pathways, as discussed above.

Advantages and Limitations for Lab Experiments

One advantage of N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X is its potential for use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. However, there are also limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for research on N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential for use in combination with other drugs for cancer treatment and other applications. Additionally, further research is needed to determine the optimal dosages and toxicity levels of this compound X for various applications.

Synthesis Methods

The synthesis of N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X involves a series of chemical reactions, including the condensation of 3-methyl-1-piperidinyl-6-carboxaldehyde with 3-aminopyridazine to form a pyridazinyl intermediate, which is then reacted with 2,4-dimethylbenzenesulfonyl chloride to form the final product. The purity and yield of the compound can be improved by various purification methods, including recrystallization and column chromatography.

Scientific Research Applications

N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound X has been shown to protect neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory effects, this compound X has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-13-5-4-10-22(12-13)18-9-8-16(20-21-18)15-7-6-14(2)17(11-15)25(23,24)19-3/h6-9,11,13,19H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINSIYBVCNERCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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